molecular formula C17H18O B3025119 3-(2,6-Dimethylphenyl)propiophenone CAS No. 898754-24-0

3-(2,6-Dimethylphenyl)propiophenone

Cat. No.: B3025119
CAS No.: 898754-24-0
M. Wt: 238.32 g/mol
InChI Key: VGYTXHCUZHLCJO-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H18O. It is a ketone that features a propiophenone backbone substituted with a 2,6-dimethylphenyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(2,6-Dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,6-dimethylbenzoyl chloride and phenylacetylene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

3-(2,6-Dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Scientific Research Applications

3-(2,6-Dimethylphenyl)propiophenone is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)propiophenone depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

3-(2,6-Dimethylphenyl)propiophenone can be compared with other similar compounds, such as:

    3-(2,6-Dimethylphenyl)acetophenone: Similar structure but with an acetophenone backbone.

    3-(2,6-Dimethylphenyl)butyrophenone: Similar structure but with a butyrophenone backbone.

    3-(2,6-Dimethylphenyl)benzophenone: Similar structure but with a benzophenone backbone.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique aspects of this compound .

Properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-7-6-8-14(2)16(13)11-12-17(18)15-9-4-3-5-10-15/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYTXHCUZHLCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644769
Record name 3-(2,6-Dimethylphenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-24-0
Record name 3-(2,6-Dimethylphenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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